![molecular formula C28H28N4O5S B6420618 ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate CAS No. 780821-88-7](/img/structure/B6420618.png)
ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate
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Overview
Description
Ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate is a chemical compound with the molecular formula C28H28N4O5S . It has an average mass of 532.611 Da and a monoisotopic mass of 532.178040 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamido-dimethylfuro-pyrimidine moiety linked to a benzoate ester via a sulfanylbutanamido bridge . The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry . The compound ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate can be synthesized under microwave irradiation .
Biological Activities
Pyrimidine analogs, including this compound, have shown a range of biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer .
Medicinal Chemistry
Due to the biological activities of pyrimidines, their synthesis is currently engaged in medicinal chemistry . The principal method of pyrimidine synthesis involves the condensation of β-dicarbonyl and amine compounds .
Protodeboronation of Pinacol Boronic Esters
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but this compound could potentially be used in the development of new protocols .
Anti-Markovnikov Alkene Hydromethylation
Paired with a Matteson–CH2–homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This compound could potentially be used in this transformation .
Antiviral Activity
Some structurally similar compounds have shown antiviral activity against Newcastle disease virus, an avian paramyxovirus . This suggests that ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate might also have potential antiviral applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[4-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylbutanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S/c1-4-36-27(35)20-12-14-21(15-13-20)29-22(33)11-8-16-38-28-31-24(23-17(2)18(3)37-26(23)32-28)30-25(34)19-9-6-5-7-10-19/h5-7,9-10,12-15H,4,8,11,16H2,1-3H3,(H,29,33)(H,30,31,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYLSYKCUYDDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NC(=C3C(=C(OC3=N2)C)C)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-D]pyrimidin-2-YL}sulfanyl)butanamido]benzoate |
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